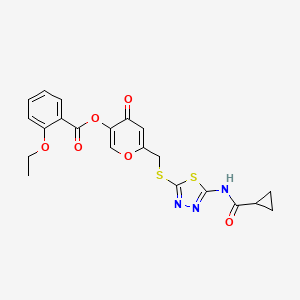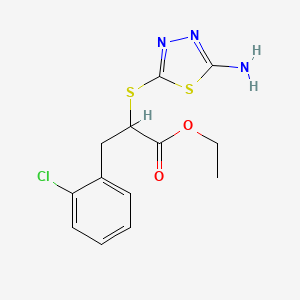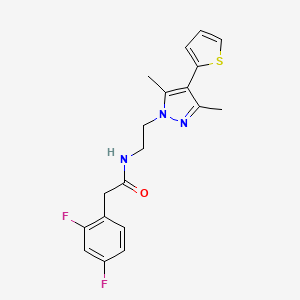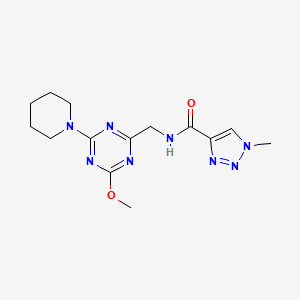
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of similar heterocyclic compounds. For instance, the Diels–Alder reaction is a common synthetic route for creating six-membered rings, which could potentially be applied to the synthesis of the pyran ring in the compound of interest .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the Diels–Alder reaction can be a key step in forming six-membered rings, as seen in the synthesis of trifluoromethyl-containing derivatives of 3-aminobenzoic acid . Similarly, the compound may be synthesized through a series of reactions, starting with the formation of the pyran ring, followed by the introduction of the thiadiazole moiety and subsequent functionalization with the cyclopropanecarboxamido group.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using X-ray crystallography, as was done for the compound ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . This technique could be used to determine the precise three-dimensional arrangement of atoms in the compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate", which is crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the thiadiazole and pyran rings. For example, the thiadiazole moiety is known for its involvement in hydrogen bonding and metal coordination, which could affect the compound's chemical behavior . Additionally, the presence of the cyclopropane ring, as seen in the reaction of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines, suggests that the compound may undergo ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, as well as by studying their solubility, melting points, and stability under various conditions. The presence of different functional groups, such as the ethoxybenzoate ester, would contribute to the compound's overall solubility and reactivity. The cyclopropanecarboxamido group could also impart steric hindrance, affecting the compound's physical properties and its ability to undergo certain chemical reactions .
Scientific Research Applications
Synthesis and Molecular Modeling
Research includes the development of novel synthesis methods and molecular modeling studies of compounds bearing structural motifs similar to the compound . For instance, an efficient method to obtain related compounds through condensation reactions has been outlined, highlighting the potential of these structures as anti-tumor agents through docking studies on cancer cell lines such as EAC, HCT-29, and MCF-7 (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds structurally related to the specified chemical. These studies underscore the potential therapeutic applications of such compounds. A notable study synthesized a compound with significant antifungal activity, suggesting its use in developing new antifungal agents (Zhai et al., 2016).
Antitumor and Cytotoxic Activities
Compounds with similar structural features have been synthesized and evaluated for their antitumor and cytotoxic activities. For example, a series of derivatives were designed and showed significant effects in tumor model cancer cell lines, indicating their potential as novel antitumor agents (Cui, Tang, Zhang, & Liu, 2019).
Analgesic Activity
The synthesis and evaluation of analgesic activity of new pyrazoles and triazoles bearing related moieties have been explored, offering insights into the potential use of these compounds in pain management (Saad, Osman, & Moustafa, 2011).
Antioxidant Studies
Research has also been conducted on the synthesis and antioxidant studies of lignan conjugates involving cyclopropanation, highlighting the importance of these compounds in developing antioxidant therapies (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-2-28-16-6-4-3-5-14(16)19(27)30-17-10-29-13(9-15(17)25)11-31-21-24-23-20(32-21)22-18(26)12-7-8-12/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVONPWDSBSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)


![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)